molecular formula C18H13ClO2 B5861356 3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde

3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B5861356
M. Wt: 296.7 g/mol
InChI Key: VWHUWPHHXSSCOZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C18H13ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a naphthalen-1-ylmethoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with naphthalen-1-ylmethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Chloro-4-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: 3-Chloro-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The naphthalen-1-ylmethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a naphthalen-1-ylmethoxy group.

    4-Chloro-3-methoxybenzaldehyde: Similar structure but with the positions of the chlorine and methoxy groups reversed.

    3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde: Similar structure but with an additional methoxy group.

Uniqueness

3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c19-17-10-13(11-20)8-9-18(17)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUWPHHXSSCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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